molecular formula C16H17NO5S B11514207 (4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenyl)acetic acid

(4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenyl)acetic acid

Cat. No.: B11514207
M. Wt: 335.4 g/mol
InChI Key: IPUHZZJMSDYZCP-UHFFFAOYSA-N
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Description

2-[4-(5-METHOXY-2-METHYLBENZENESULFONAMIDO)PHENYL]ACETIC ACID is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxy group, a methyl group, and a benzenesulfonamido group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-METHOXY-2-METHYLBENZENESULFONAMIDO)PHENYL]ACETIC ACID typically involves multiple steps. One common method starts with the preparation of 5-methoxy-2-methylbenzenesulfonamide, which is then coupled with 4-bromoacetophenone under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-METHOXY-2-METHYLBENZENESULFONAMIDO)PHENYL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.

Major Products

    Oxidation: Formation of 2-[4-(5-HYDROXY-2-METHYLBENZENESULFONAMIDO)PHENYL]ACETIC ACID.

    Reduction: Formation of 2-[4-(5-METHOXY-2-METHYLBENZENESULFONAMIDO)PHENYL]ETHYLAMINE.

    Substitution: Formation of various substituted phenylacetic acid derivatives depending on the substituent introduced.

Scientific Research Applications

2-[4-(5-METHOXY-2-METHYLBENZENESULFONAMIDO)PHENYL]ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(5-METHOXY-2-METHYLBENZENESULFONAMIDO)PHENYL]ACETIC ACID involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial in the folate synthesis pathway. This inhibition can lead to antimicrobial effects by preventing the synthesis of folic acid in bacteria.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(5-METHOXY-2-METHYLBENZENESULFONAMIDO)PHENYL]PROPIONIC ACID: Similar structure but with a propionic acid backbone.

    2-[4-(5-METHOXY-2-METHYLBENZENESULFONAMIDO)PHENYL]BUTYRIC ACID: Similar structure but with a butyric acid backbone.

Uniqueness

2-[4-(5-METHOXY-2-METHYLBENZENESULFONAMIDO)PHENYL]ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the sulfonamide moiety, make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

2-[4-[(5-methoxy-2-methylphenyl)sulfonylamino]phenyl]acetic acid

InChI

InChI=1S/C16H17NO5S/c1-11-3-8-14(22-2)10-15(11)23(20,21)17-13-6-4-12(5-7-13)9-16(18)19/h3-8,10,17H,9H2,1-2H3,(H,18,19)

InChI Key

IPUHZZJMSDYZCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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